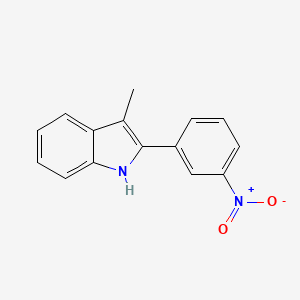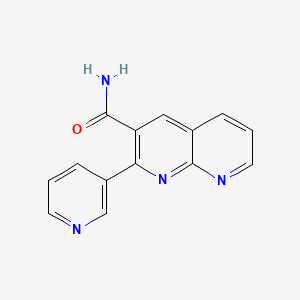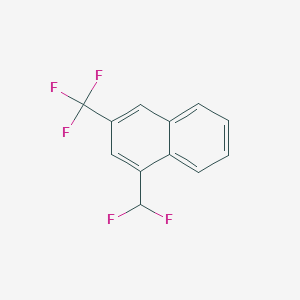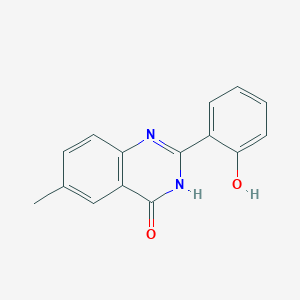
3-Methyl-2-(3-nitrophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(3-nitrophenyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(3-nitrophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and 3-methylindole.
Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 3-methylindole in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 3-Methyl-2-(3-aminophenyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Therapeutic Agents: Potential use as an anti-inflammatory or antimicrobial agent.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments for textiles and other materials.
Material Science: Incorporated into polymers and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
2-Methyl-3-(3-nitrophenyl)-1H-indole: Similar structure but with different substitution patterns.
3-Methyl-2-(4-nitrophenyl)-1H-indole: Differing position of the nitro group on the phenyl ring.
3-Methyl-2-(2-nitrophenyl)-1H-indole: Nitro group positioned ortho to the indole ring.
Uniqueness:
Substitution Pattern: The specific positioning of the methyl and nitrophenyl groups in 3-Methyl-2-(3-nitrophenyl)-1H-indole imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other indole derivatives.
Propriétés
Numéro CAS |
113613-40-4 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-methyl-2-(3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C15H12N2O2/c1-10-13-7-2-3-8-14(13)16-15(10)11-5-4-6-12(9-11)17(18)19/h2-9,16H,1H3 |
Clé InChI |
QSRHCDFJLPBZSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)







![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
